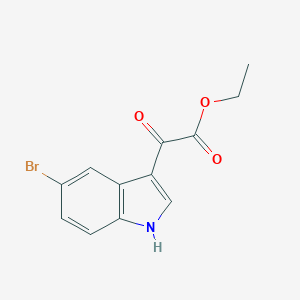

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQBKBPIDKCCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376912 | |

| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17826-11-8 | |

| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate CAS 17826-11-8

An In-Depth Technical Guide to Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS 17826-11-8): Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The indole scaffold is a privileged structure, and this particular derivative, featuring a bromine atom and an ethylglyoxylate moiety, offers multiple avenues for synthetic diversification. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, robust synthetic protocols, chemical reactivity, and its strategic application in the synthesis of pharmacologically active agents. By elucidating the causality behind experimental choices and providing validated procedural frameworks, this guide serves as an authoritative resource for leveraging this versatile intermediate in drug discovery programs.

Introduction: The Strategic Value of a Functionalized Indole

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the amino acid tryptophan, the hormone serotonin, and the anti-inflammatory drug Indomethacin.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with a wide range of biological targets.

This compound (CAS: 17826-11-8) emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized at three key positions:

-

The Indole Core: Provides the fundamental pharmacophore for biological recognition.

-

The C3-Glyoxylate Group: A versatile handle for introducing diverse side chains, most commonly through amidation, to explore the chemical space around the core scaffold. The α-ketoester functionality is a precursor to a wide array of derivatives.

-

The C5-Bromine Atom: Serves as a crucial anchor for late-stage functionalization via modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of structure-activity relationships (SAR).

This guide delves into the essential technical aspects of this compound, providing the foundational knowledge required to effectively utilize it as a strategic platform for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis, including handling, reaction monitoring, and purification.

Chemical Identity

The key identifiers and molecular properties of the title compound are summarized below.

| Property | Value | Reference |

| CAS Number | 17826-11-8 | [2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [2][4] |

| Molecular Weight | 296.12 g/mol | [2] |

| InChI | InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 | [2] |

| InChI Key | BUQBKBPIDKCCOZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |

Spectroscopic Characterization

-

¹H NMR (Proton NMR):

-

Indole NH (~8.5-9.0 ppm): A broad singlet, characteristic of the indole N-H proton. Its chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons (7.2-8.4 ppm): The protons on the benzene portion of the indole ring will appear in this region. The H4 proton is expected to be the most downfield due to the anisotropic effects of the adjacent C3-carbonyl group and the C5-bromine. H2 will also appear as a distinct singlet downfield.

-

Ethyl Ester Group: A quartet at ~4.4 ppm (O-CH₂) and a triplet at ~1.4 ppm (-CH₃) with a coupling constant (J) of ~7 Hz are expected.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Two distinct signals are expected in the highly deshielded region: the ester carbonyl (~160-165 ppm) and the ketone carbonyl (~180-185 ppm).

-

Aromatic/Indole Carbons: Signals will appear between ~110-140 ppm. The C3a and C7a carbons will be quaternary, and the C5 carbon bonded to bromine will have a characteristic shift.

-

Ethyl Ester Carbons: The O-CH₂ carbon will resonate around 62 ppm, and the -CH₃ carbon will be upfield at ~14 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) would show a prominent [M+H]⁺ ion at m/z 297.99 and an [M+Na]⁺ ion at m/z 319.97.

-

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

The isotopic pattern will be characteristic of a monobrominated compound, with two major peaks of nearly equal intensity ([M] and [M+2]) separated by 2 m/z units.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretches: Two strong, distinct absorption bands are expected between 1680-1750 cm⁻¹. The ester carbonyl typically appears at a higher wavenumber (e.g., 1720-1750 cm⁻¹) than the ketone carbonyl (e.g., 1680-1700 cm⁻¹).[5]

-

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Friedel-Crafts acylation of 5-bromoindole. This approach is favored for its high convergence and reliability.

Retrosynthetic Analysis and Strategy

The disconnection approach points to 5-bromoindole and an ethyl glyoxylate equivalent as the primary starting materials. The key transformation is the formation of the C-C bond at the electron-rich C3 position of the indole nucleus.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of 5-bromoindole at the C3 position. The choice of a Lewis acid and solvent is critical to prevent side reactions and ensure high yield.

Workflow Diagram:

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromoindole (1.0 eq).

-

Dissolution & Cooling: Dissolve the starting material in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane, ~10 mL per mmol of indole). Cool the resulting solution to 0 °C using an ice-water bath.

-

Rationale: Anhydrous conditions are crucial as Lewis acids and acyl chlorides are moisture-sensitive. Cooling the reaction mixture helps to control the initial exotherm and minimize potential side reactions.

-

-

Reagent Addition: Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Rationale: Dropwise addition prevents a rapid, uncontrolled reaction. A slight excess of the acylating agent ensures complete consumption of the starting indole.

-

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The initial low temperature allows for controlled formation of the acylium ion intermediate. Warming to room temperature drives the reaction to completion.

-

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by either recrystallization (e.g., from ethanol/hexane) or silica gel column chromatography to yield the final product.

Chemical Reactivity and Derivatization Potential

This compound is a scaffold primed for diversification. Its reactivity can be selectively targeted at three primary sites, making it an ideal starting point for library synthesis.

Reactions at the Glyoxylate Moiety

-

Amide Formation: This is the most common derivatization. The ethyl ester readily reacts with a wide range of primary and secondary amines, often with gentle heating or in the presence of a mild Lewis acid catalyst, to form highly diverse indole-3-glyoxylamides. These amides are frequently explored in drug discovery for their potential as enzyme inhibitors.[8]

-

Hydrolysis: Saponification of the ester using a base like lithium hydroxide (LiOH) in a THF/water mixture yields the corresponding carboxylic acid, 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid.[9][10] This acid can then be coupled to amines using standard peptide coupling reagents (e.g., EDC/HOBt), providing an alternative route to amides, especially for less reactive amines.

-

Reduction: The α-keto group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to furnish the corresponding α-hydroxy ester derivative.

Reactions at the Indole Core

-

N-Alkylation: The indole N-H is acidic and can be deprotonated with a suitable base (e.g., NaH, Cs₂CO₃) and subsequently alkylated with various electrophiles (e.g., alkyl halides, benzyl bromides).[11] This modification is often used to block the hydrogen bond donor site or to introduce groups that can probe specific pockets in a biological target.

-

C5-Position Cross-Coupling: The bromine atom is a powerful synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl groups at a late stage of the synthesis, which is highly efficient for building molecular complexity and exploring SAR.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for constructing libraries of potential therapeutic agents. The indole core is a privileged fragment, and modifications enabled by the glyoxylate and bromo functionalities have led to the discovery of potent inhibitors and modulators for various biological targets.

-

Enzyme Inhibitors: Derivatives of the indole-3-glyoxylate scaffold have been identified as potent inhibitors of various enzymes. For instance, related indole structures have been investigated as inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) for anti-inflammatory applications, FabG for antibacterial development, and monocarboxylate transporter 1 (MCT1) in oncology.[8][12][13] The ability to easily generate diverse amide libraries from this intermediate is crucial for optimizing potency and selectivity against such targets.

-

Receptor Agonists/Antagonists: The indole nucleus is a well-known pharmacophore for serotonin (5-HT) receptors. Modifications at the N1 and C5 positions, facilitated by the reactivity of this scaffold, are key strategies in the design of novel 5-HT receptor agonists and antagonists for neurological and psychiatric disorders.[14][15]

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding site. The indole N-H and the amide N-H derived from the glyoxylate moiety can serve as such hydrogen bond donors. The C5 position provides a vector for extending into solvent-exposed regions to enhance potency and selectivity. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a prominent example of a drug based on a related oxindole scaffold.[16]

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable, multi-faceted reactivity make it an invaluable tool for medicinal chemists. By providing three distinct points for chemical modification, it enables the rapid and systematic generation of diverse compound libraries. This guide has outlined the core technical knowledge required to harness the full potential of this intermediate, from its synthesis and handling to its strategic deployment in the quest for novel therapeutics.

References

- ethyl 2-(5-bromo-1H-indol-3-yl)

- ethyl 2-(5-bromo-1H-indol-3-yl)

- CN102558017A - Method for preparing 5-bromoindole - Google P

- Synthesis and biological evaluation of some N-substituted indoles - Arkivoc. [Link]

- Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) - PubMed Central. [Link]

- Synthesis of the Indole-Based Inhibitors of Bacterial Cyst

- NMR Assignments for 2-Ethyl-Indanone Chad Austin Service and Peter F. Flynn Department of Chemistry, University of Utah, Salt La. [Link]

- 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid - PubChem - NIH. [Link]

- Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed. [Link]

- Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido)

- Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor - PubMed. [Link]

- Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed. [Link]

- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. [Link]

- Indole-3-acetic acid, ethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. 17826-11-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 17826-11-8 | Buy Now [molport.com]

- 5. Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate () for sale [vulcanchem.com]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid | C10H6BrNO3 | CID 11000034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. parchem.com [parchem.com]

- 11. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, a key intermediate in the synthesis of various biologically active compounds. Drawing upon established principles of organic chemistry and data from analogous structures, this document details the molecule's physicochemical properties, a robust synthesis protocol, and its potential applications in medicinal chemistry.

Molecular Profile and Physicochemical Properties

This compound (CAS Number: 17826-11-8) is a member of the indole-3-glyoxylate family, a class of compounds recognized for its "privileged structure" in drug discovery.[1] The presence of the bromine atom at the 5-position of the indole ring and the ethyl glyoxylate moiety at the 3-position provides a versatile scaffold for further chemical modifications.

Structural and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [2] |

| Molecular Weight | 296.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Predicted Melting Point | 248-249 °C | [3] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and DMF. | Inferred |

| XLogP3 | 2.8 | [2] |

Note: Some physical properties are inferred from closely related analogs due to a lack of direct experimental data for this specific compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 5-bromoindole with ethyl oxalyl chloride.[3] This electrophilic aromatic substitution reaction is a well-established method for the C3-functionalization of indoles.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for the acylation of indoles and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

-

5-bromoindole

-

Ethyl oxalyl chloride

-

Anhydrous diethyl ether (or dichloromethane)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromoindole (1.0 eq) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Lewis Acid: To this cooled solution, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Addition of Acylating Agent: Add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Friedel-Crafts reaction is highly sensitive to moisture as the Lewis acid catalyst (AlCl₃) readily hydrolyzes.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and prevent potential side reactions.

-

Lewis Acid Catalyst: The Lewis acid is crucial for activating the ethyl oxalyl chloride, making it a more potent electrophile for the acylation of the electron-rich indole ring.

-

Aqueous Workup: The workup with ice water hydrolyzes the aluminum complexes formed during the reaction, allowing for the isolation of the organic product. The sodium bicarbonate wash neutralizes any remaining acidic components.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Indole NH: A broad singlet around δ 8.5-9.5 ppm.

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm). The bromine at C5 will influence the chemical shifts and coupling patterns of the protons on the benzene ring. H-4 is expected to be a doublet, H-6 a doublet of doublets, and H-7 a doublet. The H-2 proton on the indole ring is expected to be a singlet deshielded by the adjacent carbonyl group.

-

Ethyl Group: A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-190 ppm) corresponding to the ketone and ester carbonyls.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm). The carbon bearing the bromine (C-5) will be shifted downfield.

-

Ethyl Group Carbons: Signals for the CH₂ (around δ 62 ppm) and CH₃ (around δ 14 ppm) of the ethyl group.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretches: Two strong absorption bands are expected between 1680-1750 cm⁻¹, corresponding to the ketone and ester carbonyl groups.[3]

-

C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the bond between the indole ring and the glyoxylate moiety.

Reactivity and Potential Applications

The this compound molecule possesses several reactive sites, making it a valuable building block in organic synthesis.

-

Indole Nitrogen: The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

-

Carbonyl Groups: The ketone and ester carbonyls are susceptible to nucleophilic attack, enabling the synthesis of a wide range of derivatives such as hydrazones, amides, and alcohols.

-

Bromine Atom: The bromo-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity to the molecule.

Signaling Pathway Visualization

Caption: Potential biological targets and activities of indole-3-glyoxylate derivatives.

The indole-3-glyoxylate scaffold is a key feature in numerous compounds with demonstrated pharmacological activity. For instance, derivatives have been investigated as potential anticancer, and antimalarial agents.[1][4] The versatility of this compound makes it an attractive starting material for the development of novel therapeutics targeting a range of biological pathways.

Handling and Storage

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Handling: Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of functionalized indole derivatives. This guide provides a foundational understanding of its synthesis, and physicochemical properties, and highlights its potential in the field of drug discovery. Further experimental investigation is warranted to fully characterize this compound and explore its utility in the development of novel therapeutic agents.

References

- MDPI. (2018). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.

- Future Science. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum.

- PubMed. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents.

- ACS Publications. (2017). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.

- Chembeez. (n.d.). This compound, 95%.

- The Royal Society of Chemistry. (2015). Synthesis.

- Organic Syntheses. (n.d.). Indole-3-acetic Acid.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- Reddit. (2020, February 8). ATR-FTIR vs KBR / nujol mull IR Spectra.

- McMaster University. (n.d.). Nujol with no sample as a thin film between NaCl plates.

- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- Reddit. (2024, April 26). Why is indole acetic acid not stable under acidic conditions or light.

- NIH. (2021, January 12). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies.

- ResearchGate. (2019). Reactions of indoles with glyoxylate derivatives.

- ResearchGate. (2020). Synthesis of 2‐substituted indole‐3‐glyoxylates.

Sources

- 1. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate () for sale [vulcanchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, spectral characterization, and its significant role as a precursor in the development of novel therapeutic agents.

Core Molecular Attributes

This compound is a substituted indole derivative featuring a bromine atom at the 5-position and an ethyl oxoacetate group at the 3-position. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1] |

| Molecular Weight | 296.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17826-11-8 | [1] |

| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br | |

| InChI Key | BUQBKBPIDKCCOZ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The primary route for synthesizing this compound is through an electrophilic substitution reaction, specifically a Friedel-Crafts acylation of 5-bromoindole.[2][3]

The Underlying Chemistry: Friedel-Crafts Acylation

The indole nucleus is electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] In this case, 5-bromoindole is acylated with ethyl oxalyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the indole ring.[4]

The reaction produces a deactivated product, which prevents further acylation.[2] This is a significant advantage over Friedel-Crafts alkylation, which can lead to polyalkylation.[2]

Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis of the title compound.

Experimental Protocol

The following is a representative, detailed protocol for the laboratory-scale synthesis.

Materials:

-

5-bromoindole

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous dichloromethane is added to the flask, followed by anhydrous aluminum chloride. The mixture is cooled to 0 °C in an ice bath.

-

A solution of 5-bromoindole in anhydrous DCM is added dropwise to the stirred suspension.

-

Ethyl oxalyl chloride is then added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and 1 M HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl groups and the N-H bond.

-

N-H Stretch: A broad peak is expected in the region of 3200-3400 cm⁻¹, characteristic of the indole N-H stretching vibration.

-

C=O Stretches: Two distinct, strong peaks for the carbonyl groups are anticipated. The ester carbonyl stretch is expected around 1720-1750 cm⁻¹, while the ketone carbonyl stretch should appear at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Indole NH: A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm).

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the bromo and acyl substituents.

-

Ethyl Group: The ethyl group will show a characteristic quartet for the -CH₂- protons (δ 4.0-4.5 ppm) and a triplet for the -CH₃ protons (δ 1.2-1.5 ppm), with a coupling constant of approximately 7 Hz.

¹³C NMR:

-

Carbonyl Carbons: The two carbonyl carbons (ester and ketone) are expected to resonate in the highly downfield region (δ 160-190 ppm).

-

Aromatic Carbons: The carbons of the indole ring will appear in the range of δ 110-140 ppm. The carbon attached to the bromine atom will be shifted to a higher field.

-

Ethyl Group Carbons: The -CH₂- carbon of the ethyl group is expected around δ 60-65 ppm, and the -CH₃- carbon will be in the upfield region, around δ 14-16 ppm.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 295 and an M+2 peak at m/z 297 of nearly equal intensity, which is characteristic of the presence of a single bromine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the entire ethyl ester group (-CO₂CH₂CH₃).

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antiviral agents.

Precursor for Antiviral Compounds

Numerous indole derivatives have demonstrated potent antiviral activity against a range of viruses, including RNA viruses.[5][6] The this compound molecule can be readily modified at several positions:

-

The keto-ester side chain: The ketone and ester functionalities are amenable to a wide range of chemical transformations, such as condensation reactions with hydrazines to form hydrazones or thiosemicarbazides. Thiosemicarbazones were among the first antiviral agents discovered and continue to be a source of new antiviral drug candidates.[7]

-

The indole nitrogen: The N-H group can be alkylated or arylated to introduce further diversity and modulate the molecule's physicochemical properties, such as solubility and lipophilicity.

-

The bromine atom: The bromo substituent can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents at the 5-position of the indole ring, allowing for the exploration of the structure-activity relationship.

Caption: Potential synthetic modifications and therapeutic applications of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for the synthesis of a diverse range of heterocyclic compounds. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an attractive starting material for medicinal chemists. The indole nucleus, combined with the versatile handles for chemical modification, positions this compound as a key intermediate in the ongoing search for novel and effective therapeutic agents, particularly in the field of antiviral drug discovery.

References

- Vulcanchem. Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate.

- Sigma-Aldrich. Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Meridian Bioscience. (2024). SAFETY DATA SHEET.

- Cole-Parmer. Material Safety Data Sheet.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Wiley-VCH. (2007). Supporting Information.

- Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Khan Academy. Friedel-Crafts acylation.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- ChemicalBook. 17826-11-8(this compound) Product Description.

- Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Chembeez. This compound, 95%.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011).

- National Institute of Standards and Technology. Ethyl Acetate.

- ChemicalBook. Ethyl bromoacetate(105-36-2) 1H NMR spectrum.

- ChemicalBook. Ethyl bromoacetate(105-36-2)IR1.

- MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP002028.

- Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2).

- De Clercq, E. (2011). Historical Perspectives in the Development of Antiviral Agents Against Poxviruses. Viruses, 3(10), 1807-1823.

- Iovine, V., O'Connell, K., O'Donovan, D. H., Betancor, G., Gonzalez-Romo, Z., Devereux, M., ... & Kellett, A. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. European Journal of Medicinal Chemistry, 241, 114631.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Li, Y., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., & Li, Y. (2023). Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. Frontiers in Pharmacology, 14, 1234567.

- Ciesielski, W., & Barciszewski, J. (2010). X-ray and infrared spectrum on metal complexes with indolecarboxylic acids: Part V. Catena-poly[{aqua(η2-indole-3-propionato-O,O′)zinc}-η2-:-μ-indole-3-propionato-O,O′:-O]. Journal of Molecular Structure, 975(1-3), 209-215.

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & El-Emam, A. A. (2021). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 26(11), 3232.

- Gosselin, F., De La Rosa, V., Fazal, A., Fazal, S., Götte, M., & Damha, M. J. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1789.

- Mehellou, Y., Balzarini, J., & De Clercq, E. (2009). Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine. Bioorganic & Medicinal Chemistry Letters, 19(14), 3843-3846.

- chemeurope.com. Ethyl bromoacetate.

- Rasayan Journal of Chemistry. SECONDARY METABOLITE PROFILING OF ETHYL ACETATE AND WATER FRACTIONS OF ETHANOL EXTRACT OF Eugenia Aqueum (BURM. F) ALSTON LEAVES.

- ResearchGate. (2025). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate.

- PubChem. Ethyl oxoacetate.

- AccelaChem. 663195-13-9,ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate.

- SpectraBase. Ethyl 1-(2-((2,5-dimethyl-1H-pyrrol-1-yl)amino)-2-oxoethyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate.

- MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.

Sources

- 1. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromohippuric Acid: Synthesis, Characterization, and Applications in Drug Development

An introductory note on the molecular formula C12H10BrNO3: Initial exploration for a singular, well-characterized compound with the molecular formula C12H10BrNO3 proved challenging, as numerous isomers are theoretically possible and no single prominent compound with this formula is readily identifiable in scientific literature. To provide a valuable and technically in-depth guide for researchers and drug development professionals, this document will focus on a closely related and highly relevant molecule: 4-bromohippuric acid . With the molecular formula C9H8BrNO3, 4-bromohippuric acid is an N-acyl amino acid, a structural class of significant interest in medicinal chemistry. It serves as an excellent case study for the synthesis, analysis, and application of brominated aromatic compounds in a pharmaceutical context.

Introduction to 4-Bromohippuric Acid

4-Bromohippuric acid, systematically named 2-((4-bromobenzoyl)amino)acetic acid , is a derivative of the endogenous amino acid glycine. It is formed through the acylation of the amino group of glycine with a 4-bromobenzoyl group. This compound is of particular interest to the scientific community, not for direct therapeutic activity, but as a significant metabolite of 4-bromobenzoic acid.[1] The study of its formation and excretion provides valuable insights into the metabolic fate of xenobiotics, a critical aspect of drug discovery and development. Furthermore, its structure, featuring a brominated aromatic ring coupled to an amino acid, represents a common motif in medicinal chemistry, making it a valuable reference compound for synthetic and analytical studies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

Table 1: Physicochemical Properties of 4-Bromohippuric Acid and its Precursor

| Property | 4-Bromohippuric Acid | 4-Bromobenzoic Acid |

| IUPAC Name | 2-((4-bromobenzoyl)amino)acetic acid | 4-bromobenzoic acid |

| Molecular Formula | C9H8BrNO3 | C7H5BrO2 |

| Molecular Weight | 258.07 g/mol | 201.02 g/mol |

| Melting Point | Not available | 252-254 °C[2] |

| Solubility | Soluble in ethanol, ether, acetone, and hot water.[3] | Slightly soluble in hot water, alcohol, and diethyl ether.[2] |

| pKa | Not available | Not available |

| LogP | Not available | 2.86 |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-bromohippuric acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 4-bromohippuric acid is expected to show characteristic signals for the aromatic protons of the 4-bromobenzoyl group, typically as two doublets in the aromatic region. The methylene protons of the glycine moiety would appear as a doublet, and the amide proton as a triplet. The carboxylic acid proton will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as for the carbons of the aromatic ring and the methylene carbon of the glycine backbone.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-bromohippuric acid will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide and carboxylic acid, and the C-Br stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 4-bromohippuric acid, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom. A common fragmentation observed for hippuric acid derivatives is the cleavage of the amide bond, leading to the formation of a benzoyl cation.[1]

Synthesis of 4-Bromohippuric Acid

4-Bromohippuric acid is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. In this case, glycine is acylated by 4-bromobenzoyl chloride.

Synthesis Workflow

Caption: Synthetic workflow for 4-bromohippuric acid.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the Schotten-Baumann reaction for the synthesis of hippuric acid derivatives.

-

Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide (or another suitable base) in a reaction vessel equipped with a stirrer. The base deprotonates the carboxylic acid and neutralizes the HCl generated during the reaction.

-

Addition of Acyl Chloride: While vigorously stirring the glycine solution, slowly add 4-bromobenzoyl chloride. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of the starting materials.

-

Acidification: Once the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate group, causing the 4-bromohippuric acid to precipitate out of the solution.

-

Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water to remove any remaining salts and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture, to yield pure 4-bromohippuric acid.

Applications in Drug Discovery and Development

While not a therapeutic agent itself, 4-bromohippuric acid plays a crucial role in the preclinical stages of drug development, primarily in the field of drug metabolism and pharmacokinetics (DMPK).

Metabolite of 4-Bromobenzoic Acid

The primary application of 4-bromohippuric acid is as a biomarker for the metabolism of 4-bromobenzoic acid.[1] In vivo, carboxylic acids are often conjugated with amino acids, such as glycine, to facilitate their excretion. The detection and quantification of 4-bromohippuric acid in biological matrices (e.g., urine, plasma) after administration of 4-bromobenzoic acid provides a direct measure of this metabolic pathway. This is particularly relevant as the 4-bromobenzoyl moiety is present in some drug candidates, and understanding its metabolic fate is essential for assessing the drug's safety and efficacy.

Analytical Standard

In DMPK studies, pure 4-bromohippuric acid serves as an analytical standard for the development and validation of bioanalytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), used to quantify the metabolite in biological samples.[1]

Surrogate for Studying Drug Metabolism Pathways

The biotransformation of 4-bromobenzoic acid to 4-bromohippuric acid is a classic example of a Phase II metabolic reaction. This well-defined metabolic pathway can be used as a model system to:

-

Investigate the activity of N-acyltransferases, the enzymes responsible for this conjugation reaction.

-

Study the impact of co-factors and disease states on this metabolic pathway.

-

Screen for potential drug-drug interactions that may inhibit or induce this metabolic route.

Caption: Metabolic pathway of 4-bromobenzoic acid to 4-bromohippuric acid.

Conclusion

4-Bromohippuric acid, while not a drug itself, is a compound of significant importance for researchers and professionals in drug development. Its synthesis is a classic example of a fundamental organic reaction, and its role as a metabolite of 4-bromobenzoic acid makes it an invaluable tool in the study of drug metabolism and pharmacokinetics. A thorough understanding of its properties, synthesis, and analytical methods is essential for any scientist working with compounds containing the 4-bromobenzoyl moiety. As the field of drug discovery continues to evolve, the principles learned from studying model compounds like 4-bromohippuric acid will remain fundamental to the development of safe and effective medicines.

References

- Organic Syntheses Procedure. (n.d.).

- PubChem. (n.d.). 4-Bromobenzoic acid.

- NIST. (n.d.). Benzoic acid, 4-bromo-.

- PubMed. (2023, January 4). Serum organic acid metabolites can be used as potential biomarkers to identify prostatitis, benign prostatic hyperplasia, and prostate cancer.

- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

- ChemBK. (n.d.). 4-Bromobenzoic acid.

- ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate from 5-bromoindole

Introduction

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a key intermediate in the synthesis of a variety of biologically active compounds and pharmaceutical agents. Its structure, featuring a reactive oxoacetate group at the C3 position of the indole ring, makes it a versatile building block for further chemical modifications. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the well-established Friedel-Crafts acylation of 5-bromoindole. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important synthetic transformation.

Reaction Overview: The Friedel-Crafts Acylation of 5-Bromoindole

The synthesis of this compound from 5-bromoindole is most commonly achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the indole ring. Indole, being an electron-rich heteroaromatic system, exhibits high nucleophilicity, particularly at the C3 position, making it susceptible to electrophilic attack.[1]

The acylating agent of choice for this transformation is ethyl oxalyl chloride. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride, rendering it a potent electrophile.[2][3][4]

Mechanistic Insights

The Friedel-Crafts acylation of 5-bromoindole with ethyl oxalyl chloride proceeds through a well-defined, multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of ethyl oxalyl chloride. This interaction polarizes the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion.[2][3]

-

Electrophilic Attack: The electron-rich C3 position of the 5-bromoindole ring acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a carbocation intermediate, known as an arenium ion or σ-complex, and temporarily disrupts the aromaticity of the indole ring.[3]

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the C3 position of the arenium ion. This deprotonation step restores the aromaticity of the indole ring and yields the final product, this compound. The AlCl₃ catalyst is regenerated in this process.[2]

The presence of the bromine atom at the C5 position of the indole ring is an important consideration. While halogens are generally deactivating due to their inductive electron-withdrawing effect, they are also ortho, para-directing. In the case of 5-bromoindole, the electron-donating resonance effect of the nitrogen atom strongly directs the incoming electrophile to the C3 position.

Reaction Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 5-Bromoindole | C₈H₆BrN | 196.04 | 5.0 g | 25.5 |

| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 | 4.2 g (3.2 mL) | 30.6 |

| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 4.1 g | 30.6 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Ice | H₂O | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) inlet and outlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet/outlet.

-

Ensure all glassware is thoroughly dried to prevent moisture from interfering with the Lewis acid catalyst.

-

Place the flask under a positive pressure of nitrogen or argon.

-

-

Addition of Reactants:

-

To the flask, add 5-bromoindole (5.0 g, 25.5 mmol) and anhydrous dichloromethane (100 mL).

-

Stir the mixture until the 5-bromoindole is completely dissolved.

-

Cool the solution to 0°C using an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (4.1 g, 30.6 mmol) to the stirred solution. The addition of AlCl₃ can be exothermic.

-

-

Acylation Reaction:

-

In the dropping funnel, place a solution of ethyl oxalyl chloride (4.2 g, 3.2 mL, 30.6 mmol) in a small amount of anhydrous dichloromethane.

-

Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

-

Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture back to 0°C with an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by cold water. This will hydrolyze the aluminum complexes.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

-

Safety Precautions

-

Ethyl oxalyl chloride is corrosive, a lachrymator, and reacts with moisture.[5][6][7] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aluminum chloride is a corrosive solid that reacts violently with water.[8] Handle it in a dry environment and avoid inhalation of the dust.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

-

The reaction quenching step is exothermic and will release HCl gas. Perform this step slowly and with adequate ventilation.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the indole ring and the ethyl oxoacetate moiety.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the compound, confirming the successful incorporation of the ethyl oxoacetate group.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H bond of the indole, the C=O stretching of the ketone and ester groups, and the C-Br bond.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Troubleshooting and Optimization

| Potential Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | - Increase reaction time. - Ensure the use of a sufficient excess of the acylating agent and Lewis acid. |

| Decomposition of starting material or product | - Maintain a low reaction temperature during the addition of reagents. - Ensure the reaction is performed under anhydrous conditions. | |

| Formation of Side Products | Acylation at other positions (e.g., N-acylation) | - Use a milder Lewis acid or a different solvent. - For N-unsubstituted indoles, acylation at the nitrogen can occur. The use of dialkylaluminum chlorides has been reported to favor C3 acylation.[10] |

| Di-acylation | - Use a stoichiometric amount of the acylating agent. The first acyl group deactivates the ring towards further acylation.[3] | |

| Difficult Purification | Presence of unreacted starting materials or byproducts | - Optimize the work-up procedure to effectively remove impurities. - Employ column chromatography for purification if recrystallization is insufficient. |

Conclusion

The Friedel-Crafts acylation of 5-bromoindole with ethyl oxalyl chloride is a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for a successful outcome. This guide provides the necessary theoretical and practical knowledge for researchers to confidently perform this synthesis and utilize the resulting product as a valuable intermediate in their drug discovery and development endeavors.

References

- ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters.

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

- Chemistry Steps. Friedel-Crafts Acylation.

- ACS Publications. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega.

- Cole-Parmer. Material Safety Data Sheet - Ethyl oxalyl chloride, 98%.

- Molbase. Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione.

- Lab Alley. SAFETY DATA SHEET - Aluminum Chloride.

- PubMed. Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively.

- Erowid. Synthesis of 5-Bromo Indole.

- SpringerLink. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.

- Chembeez. This compound, 95%.

- University of Florida. Supporting Information 1.

- MDPI. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines.

- ACS Publications. Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation.

- The Royal Society of Chemistry. Ethyl 2-((1R, 3S)-3-methyl-3,4-dihydro-1H-[3][11]oxazino[4,3-a]indol-1-yl)acetate (1a).

- ResearchGate. (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.

- Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.

- NIH. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- Google Patents. CN103387530A - 5-bromoindole preparation method.

- Google Patents. CN102558017A - Method for preparing 5-bromoindole.

- Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. byjus.com [byjus.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. media.laballey.com [media.laballey.com]

- 9. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 10. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

A Comprehensive Technical Guide to the Friedel-Crafts Acylation of 5-Bromoindole with Ethyl Oxalyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Friedel-Crafts acylation of 5-bromoindole with ethyl oxalyl chloride, a pivotal reaction for the synthesis of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate. This intermediate is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. This document elucidates the underlying reaction mechanism, discusses the critical process parameters, outlines potential side reactions, and provides a detailed, field-proven experimental protocol. Furthermore, it includes comprehensive safety information, purification techniques, and a discussion on the applications of the product in drug discovery.

Introduction: The Significance of Indole Scaffolds in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and versatile reactivity make it an attractive template for the design of novel therapeutic agents. The functionalization of the indole ring, particularly at the C-3 position, is a key strategy in the development of new drug candidates. The Friedel-Crafts acylation is a powerful and widely employed method for introducing an acyl group onto an aromatic ring, and its application to indoles provides a direct route to valuable keto-indole derivatives.

The specific acylation of 5-bromoindole with ethyl oxalyl chloride yields this compound, a key intermediate that combines the indole pharmacophore with a versatile α-ketoester moiety. This ketoester functionality serves as a handle for further chemical transformations, enabling the synthesis of a diverse array of more complex molecules with potential therapeutic applications.

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of 5-bromoindole with ethyl oxalyl chloride proceeds via an electrophilic aromatic substitution mechanism. The indole ring, being electron-rich, acts as the nucleophile, while the electrophile is a highly reactive acylium ion generated in situ from ethyl oxalyl chloride and a Lewis acid catalyst.

The reaction can be dissected into the following key steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, Et₂AlCl) coordinates to the chlorine atom of the more reactive acyl chloride functionality of ethyl oxalyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[1][2]

-

Nucleophilic Attack: The electron-rich C-3 position of the 5-bromoindole attacks the electrophilic carbon of the acylium ion. This is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The C-3 position is the most nucleophilic position of the indole ring, leading to a high degree of regioselectivity.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the C-3 position of the sigma complex. This restores the aromaticity of the indole ring and yields the final acylated product. The Lewis acid catalyst is, in principle, regenerated, although in practice, it often forms a complex with the product, necessitating a stoichiometric amount.[2]

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the Friedel-Crafts acylation of 5-bromoindole with ethyl oxalyl chloride. This protocol is a synthesis of best practices from related literature procedures.

Materials and Reagents

| Reagent/Material | Purity | Supplier | Notes |

| 5-Bromoindole | ≥98% | Commercially Available | |

| Ethyl oxalyl chloride | ≥98% | Commercially Available | Moisture sensitive |

| Diethylaluminum chloride (Et₂AlCl) | 1.0 M in hexanes | Commercially Available | Pyrophoric, handle under inert atmosphere |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | ||

| Brine (Saturated aqueous NaCl) | Prepared in-house | ||

| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | ||

| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

| Ethyl acetate | ACS grade | Commercially Available | For chromatography |

| Hexanes | ACS grade | Commercially Available | For chromatography |

Equipment

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Inert gas (Argon or Nitrogen) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Reaction Procedure

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add 5-bromoindole (1.0 eq). Dissolve the 5-bromoindole in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Lewis Acid Addition: While stirring at 0 °C, slowly add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 eq) dropwise via syringe. Stir the resulting mixture at 0 °C for 15 minutes. A general method for the acylation of indoles at the 3-position with acyl chlorides in the presence of dialkylaluminum chloride has been reported.[3]

-

Acylating Agent Addition: To the reaction mixture at 0 °C, add ethyl oxalyl chloride (1.2 eq) dropwise via syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C with an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure this compound. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can be employed for further purification if necessary.

Safety Considerations

It is imperative to conduct this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

5-Bromoindole: May cause skin and eye irritation. Avoid inhalation of dust.

-

Ethyl oxalyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care and under anhydrous conditions.

-

Diethylaluminum chloride: Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere.

-

Dichloromethane: A volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Potential Side Reactions and Troubleshooting

-

N-Acylation: Although C-3 acylation is electronically favored, N-acylation can occur as a side reaction, especially with more reactive acylating agents or in the absence of a suitable Lewis acid. The use of dialkylaluminum chloride helps to mitigate this by complexing with the indole nitrogen.

-

Di-acylation: While the initial acylation deactivates the indole ring to some extent, di-acylation is a possibility, though generally less common under controlled conditions.

-

Decomposition: Strong Lewis acids like AlCl₃ can sometimes lead to the decomposition of the indole starting material or product.[3] The use of milder Lewis acids such as Et₂AlCl is often preferred.

Troubleshooting:

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend reaction time, ensure anhydrous conditions |

| Decomposition of starting material/product | Use a milder Lewis acid, maintain low temperature | |

| Multiple Products | N-acylation, di-acylation | Use Et₂AlCl, control stoichiometry |

| Impure starting materials | Purify starting materials before use |

Applications in Drug Discovery

The product of this reaction, this compound, is a versatile intermediate in the synthesis of various biologically active molecules. The α-ketoester functionality can be readily transformed into a wide range of other functional groups, including carboxylic acids, amides, and heterocycles. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Derivatives of this scaffold have been investigated for their potential as:

-

Anticancer agents

-

Antiviral agents

-

Enzyme inhibitors

Conclusion

The Friedel-Crafts acylation of 5-bromoindole with ethyl oxalyl chloride is a robust and reliable method for the synthesis of a key intermediate in medicinal chemistry. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and adherence to safety protocols are essential for a successful outcome. The resulting product provides a versatile platform for the development of novel therapeutic agents, underscoring the continued importance of this classic organic transformation in modern drug discovery.

References

- Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392-1395.

- Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963-1965; Vols. 1-4.

- Okauchi, T.; Itonaga, M.; Minami, T.; Owa, T.; Kitoh, K.; Yoshino, H. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Org. Lett.2000, 2 (10), 1485–1487. [Link]

- Cheminform.

- Chemistry Steps.

Sources

predicted 1H NMR spectrum of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Executive Summary